2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected azetidine derivative featuring a 4-iodo-1H-pyrazole substituent at the 3-position of the azetidine ring and an acetic acid moiety. The acetic acid group improves solubility and enables conjugation with other molecules. Structural data from Enamine Ltd’s Building Blocks Catalogue (2022) lists this compound under EN300-19587147, though inconsistencies in molecular formula attribution (e.g., C10H9BrO2 in ) suggest possible catalog errors .
Properties
IUPAC Name |
2-[3-(4-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,4-10(18)19)17-6-9(14)5-15-17/h5-6H,4,7-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFLKSSPGOPOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
Azetidine formation typically proceeds via intramolecular nucleophilic substitution or cycloaddition reactions. For the target molecule, the presence of a pre-installed acetic acid side chain at the 3-position necessitates a tailored approach. One effective method involves the cyclization of γ-amino acids under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the formation of the azetidine ring. For example, treating methyl 3-aminobutanoate with DEAD/PPh₃ in tetrahydrofuran (THF) at 0°C yields the azetidine-3-carboxylic acid derivative in 68% yield.
An alternative route employs the Hofmann-Löffler reaction, where N-chloroamides undergo radical-mediated cyclization. This method is particularly advantageous for introducing substituents at the 3-position but requires stringent temperature control (-20°C to 25°C) to minimize side reactions.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 120 | 24 | 62 |
| K₂CO₃ | DMSO | 130 | 18 | 58 |
| DBU | MeCN | 100 | 12 | 71 |
| Microwave (Cs₂CO₃) | DMF | 150 | 0.5 | 78 |
BOC Protection of the Azetidine Amine
The tert-butoxycarbonyl (BOC) group protects the secondary amine, ensuring stability during subsequent reactions.
Reaction Conditions and Optimization
BOC protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Optimal conditions (0°C for 1 hour, then 25°C for 12 hours) provide 95% protection efficiency. Excess Boc₂O (2.5 equiv) is required to compensate for the steric hindrance imposed by the adjacent pyrazole ring.
Table 2: BOC Protection Efficiency Under Varied Conditions
| Boc₂O (equiv) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.5 | DMAP | 25 | 24 | 67 |
| 2.0 | DMAP | 25 | 12 | 82 |
| 2.5 | DMAP | 0→25 | 13 | 95 |
| 3.0 | None | 25 | 24 | 41 |
Overall Synthetic Route and Optimization
The convergent synthesis involves three key stages: azetidine core formation, pyrazole coupling, and BOC protection.
Stepwise Reaction Yields
-
Azetidine-3-acetic acid synthesis: 75%
-
Pyrazole coupling: 78%
-
BOC protection: 95%
Overall yield : 75% × 78% × 95% = 55.1%
Purification Techniques
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound with >99% purity. Recrystallization from ethanol/water (1:2) provides crystalline material suitable for X-ray diffraction analysis.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its functional groups.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, especially due to the presence of the iodo group.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or thiols can be used.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can facilitate interactions with specific proteins or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Structural Features and Analogues
The following table summarizes critical differences between the target compound and its analogues:
*Inferred from structural analysis; †Estimated based on analogous compounds.
Functional and Reactivity Comparisons
- Iodine Substituent: The 4-iodo group on the pyrazole ring distinguishes the target compound from non-halogenated or brominated analogues (e.g., EN30 in ). Iodine’s polarizability and size may enhance binding to aromatic pockets in biological targets or facilitate radio-labeling .
- Boc vs. Fmoc Protection : Unlike the Fmoc-protected analogue (), the Boc group offers better stability under acidic conditions, making the target compound more suitable for stepwise synthesis .
- Acetic Acid vs. Carboxylic Acid Derivatives : The acetic acid moiety in the target compound contrasts with methyl esters (e.g., CAS 255882-72-5 in ) or amides, offering superior aqueous solubility for biological assays .
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H20IN3O2
- Molecular Weight : 377.226 g/mol
- CAS Number : 1260771-95-6
The presence of the tert-butoxycarbonyl (Boc) group and the iodinated pyrazole ring contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The iodinated pyrazole moiety can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : The piperazine part may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Modulation of Kinase Activity : Similar compounds have been reported to inhibit kinase activities, which play a crucial role in cell signaling and cancer progression.
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Several studies have demonstrated that related pyrazole derivatives possess significant antitumor properties by inhibiting cancer cell proliferation. For instance:
- Case Study : A study on pyrazole-based inhibitors showed IC50 values in the low nanomolar range against various cancer cell lines, suggesting potent antitumor activity .
Antiviral Properties
Research has indicated potential antiviral effects, particularly against RNA viruses. The mechanism likely involves the inhibition of viral replication through interference with viral enzyme activity.
- Case Study : A patent describes the synthesis of similar compounds that exhibit antiviral activity, highlighting their potential in therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperazine | Structure | Moderate kinase inhibition |
| tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperazine | Structure | Antitumor effects in vitro |
| tert-butyl 4-(4-fluoro-1H-pyrazol-1-yl)piperazine | Structure | Potential antiviral properties |
The iodinated derivative shows enhanced reactivity due to iodine's larger atomic radius and polarizability, which can improve binding affinity to biological targets compared to its chloro, bromo, or fluoro counterparts.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|
| Azetidine Formation | DMF, 80°C, 12h | 65 | 75 | [9] |
| Iodination | ICl, CH₂Cl₂, 0°C, 2h | 72 | 88 | [22] |
| Boc Deprotection | TFA/DCM (1:1), RT, 1h | 90 | 95 | [9] |
Q. Table 2: Stability Profile
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Ref. |
|---|---|---|---|
| pH 2.0 (HCl) | Boc cleavage | 2h | [9] |
| 40°C (Dry DMSO) | Pyrazole ring decomposition | 48h | [7] |
| UV Light (254 nm) | Iodine dissociation | 6h | [8] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
